N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C26H32N4O4S and its molecular weight is 496.63. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to move out of the cell. This movement of ions helps to control the excitability of neurons, thereby influencing various neurological functions.
Mode of Action
This compound acts as an activator of the GIRK1/2 channels . By binding to these channels, it promotes the opening of the channel pore, allowing potassium ions to flow out of the cell. This outflow of potassium ions leads to hyperpolarization of the cell membrane, reducing the cell’s excitability and thus its ability to generate action potentials.
Pharmacokinetics
The study mentions that the compounds displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Biochemical Analysis
Biochemical Properties
N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including G protein-gated inwardly-rectifying potassium (GIRK) channels. These interactions are crucial for modulating ion flow across cell membranes, which can influence cellular excitability and signaling pathways .
Cellular Effects
The compound this compound affects various cell types by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of GIRK channels, leading to changes in membrane potential and cellular excitability. This modulation can impact neurotransmitter release and other cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific sites on GIRK channels. This binding enhances the channel’s activity, allowing for increased potassium ion flow. The compound’s interaction with these channels can lead to enzyme inhibition or activation, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although gradual degradation can occur, potentially altering its efficacy .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively modulate GIRK channel activity without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and potential toxicity to specific tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that can further influence cellular processes. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are crucial for its biological activity. The compound’s distribution can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action .
Properties
IUPAC Name |
N-cycloheptyl-1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-17-24-22(26(31)27-19-7-5-3-4-6-8-19)15-23(18-9-11-21(34-2)12-10-18)28-25(24)30(29-17)20-13-14-35(32,33)16-20/h9-12,15,19-20H,3-8,13-14,16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQUMCFRQAOOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4CCCCCC4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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